6-hexyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-Hexyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst. Common catalysts include Brønsted acids such as acetic acid, formic acid, or hydrochloric acid . The reaction is usually carried out under reflux conditions in solvents like ethanol or formic acid .
Industrial Production Methods
For industrial-scale production, the use of microwave irradiation and nanoparticles as catalysts has been explored. For instance, copper-doped CdS nanoparticles have been used to enhance the reaction efficiency and yield . This method allows for the synthesis of a broad range of indoloquinoxaline derivatives with high yields.
Chemical Reactions Analysis
Types of Reactions
6-Hexyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium hexacyanoferrate(III) to form quinoxalinones.
Reduction: Reduction of nitro groups in the compound can be achieved using reducing agents like hydrazine.
Substitution: Alkylation and acylation reactions can be performed using alkyl halides and acyl chlorides, respectively.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate(III) in aqueous medium.
Reduction: Hydrazine in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoxalinones.
Reduction: Indoloquinoxalinamines.
Substitution: Alkylated or acylated indoloquinoxalines.
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 6-hexyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects . The compound also interacts with various molecular targets, including topoisomerase II and ATP-binding cassette transporters, contributing to its antiviral and anticancer activities .
Comparison with Similar Compounds
6-Hexyl-6H-indolo[2,3-b]quinoxaline is unique due to its hexyl substituent, which enhances its lipophilicity and biological activity. Similar compounds include:
Properties
Molecular Formula |
C20H21N3 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
6-hexylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C20H21N3/c1-2-3-4-9-14-23-18-13-8-5-10-15(18)19-20(23)22-17-12-7-6-11-16(17)21-19/h5-8,10-13H,2-4,9,14H2,1H3 |
InChI Key |
UTOQALZXHWYIDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
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